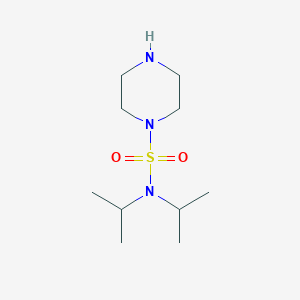
N,N-Diisopropylpiperazine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diisopropylpiperazine-1-sulfonamide: is an organosulfur compound with the molecular formula C10H23N3O2S It is a derivative of piperazine, where the nitrogen atoms are substituted with diisopropyl groups and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One common method involves the reaction of piperazine with diisopropylamine and a sulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Stepwise Synthesis: Another approach is to first synthesize N,N-diisopropylpiperazine by reacting piperazine with diisopropylamine. The resulting compound is then reacted with a sulfonyl chloride to form N,N-Diisopropylpiperazine-1-sulfonamide.
Industrial Production Methods: Industrial production methods often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures, as well as the use of solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-Diisopropylpiperazine-1-sulfonamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the sulfonamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or other reduced forms of the compound.
Substitution: Compounds with different functional groups replacing the sulfonamide group.
Applications De Recherche Scientifique
Chemistry: N,N-Diisopropylpiperazine-1-sulfonamide is used as a building block in organic synthesis. It can be used to introduce sulfonamide functionality into molecules, which is valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its sulfonamide group can interact with various biological targets, making it useful in biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry as a scaffold for drug development. Sulfonamides are known for their antibacterial properties, and derivatives of this compound may exhibit similar activities.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique structure allows it to be incorporated into various polymeric systems, enhancing their properties.
Mécanisme D'action
The mechanism of action of N,N-Diisopropylpiperazine-1-sulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may exert its effects by binding to specific enzymes or proteins, disrupting their normal function.
Comparaison Avec Des Composés Similaires
N,N-Dimethylpiperazine-1-sulfonamide: Similar structure but with methyl groups instead of isopropyl groups.
N,N-Diethylpiperazine-1-sulfonamide: Similar structure but with ethyl groups instead of isopropyl groups.
N,N-Diisopropylpiperazine-1-carbamide: Similar structure but with a carbamide group instead of a sulfonamide group.
Uniqueness: N,N-Diisopropylpiperazine-1-sulfonamide is unique due to the presence of both diisopropyl groups and a sulfonamide group. This combination imparts specific chemical and physical properties, such as increased steric hindrance and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
926271-22-9 |
|---|---|
Formule moléculaire |
C10H23N3O2S |
Poids moléculaire |
249.38 g/mol |
Nom IUPAC |
N,N-di(propan-2-yl)piperazine-1-sulfonamide |
InChI |
InChI=1S/C10H23N3O2S/c1-9(2)13(10(3)4)16(14,15)12-7-5-11-6-8-12/h9-11H,5-8H2,1-4H3 |
Clé InChI |
GVKDIPJRYVZUKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)S(=O)(=O)N1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(2-Amino-6-phenylmethoxypurin-9-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid](/img/structure/B14142510.png)
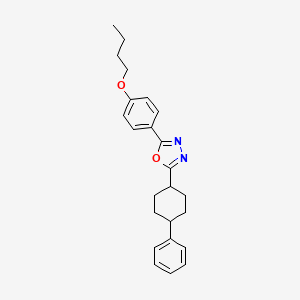
![1-(Chloromethyl)-4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14142522.png)
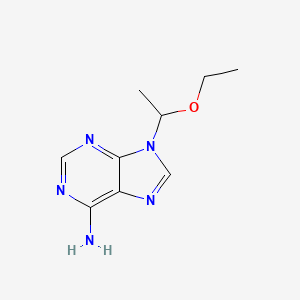


![2-[(3,4-Dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14142544.png)
![2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline](/img/structure/B14142548.png)
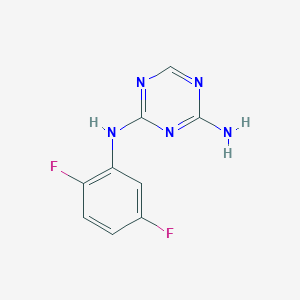
![2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14142563.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14142571.png)
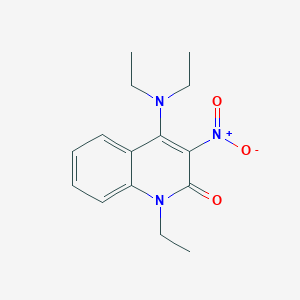
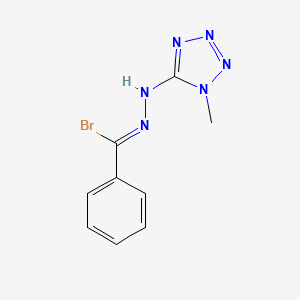
![4-[2-(4-Methylphenyl)ethyl]benzoic acid](/img/structure/B14142583.png)
